molecular formula C25H28O5 B11150027 ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11150027
M. Wt: 408.5 g/mol
InChI Key: SZCYWJDWBGMBRM-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a 2H-chromen-2-one core substituted with a 3,5-dimethylbenzyl ether group at position 7, methyl groups at positions 4 and 8, and an ethyl propanoate ester at position 3. Its structural complexity suggests roles in molecular recognition, such as binding to proteins or enzymes via hydrophobic and π-π interactions .

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 3-[7-[(3,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C25H28O5/c1-6-28-23(26)10-8-21-17(4)20-7-9-22(18(5)24(20)30-25(21)27)29-14-19-12-15(2)11-16(3)13-19/h7,9,11-13H,6,8,10,14H2,1-5H3

InChI Key

SZCYWJDWBGMBRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC(=C3)C)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Substitution Reactions: The introduction of the 3,5-dimethylbenzyl group and other substituents is achieved through nucleophilic substitution reactions. For example, the chromen-2-one core can be reacted with 3,5-dimethylbenzyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the propanoic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-{7-[(3,5-Dimethylbenzyl)oxy]-4,8-Dimethyl-2-oxo-2H-chromen-3-yl}propanoic Acid
  • Key Difference : Replaces the ethyl ester with a carboxylic acid group.
  • Impact :
    • Solubility : The carboxylic acid form is more polar and water-soluble due to ionizability, whereas the ester form is lipophilic, favoring membrane permeability.
    • Stability : The ester is less prone to rapid metabolic hydrolysis compared to the acid, extending its half-life in biological systems.
  • Applications : The acid form may act as a drug precursor, requiring esterification for improved delivery .
Ethyl 3-(Methylthio)propanoate
  • Key Difference : A simple ester with a methylthio (–SCH₃) group instead of the coumarin-dimethenylbenzyl system.
  • Impact: Volatility: Ethyl 3-(methylthio)propanoate is volatile and contributes to pineapple aroma, whereas the target compound’s bulky structure reduces volatility, favoring non-volatile applications (e.g., solid formulations). Reactivity: The methylthio group may participate in nucleophilic reactions, unlike the inert aromatic system of the target compound .
Quizalofop-P-ethyl (Agrochemical Ester)
  • Key Difference: A phenoxypropanoate herbicide with a pyridinylsulfonamide group.
  • Impact :
    • Bioactivity : Both compounds utilize ester groups for stability, but the target’s coumarin core may confer fluorescence or anticoagulant properties, unlike quizalofop-P-ethyl’s herbicidal action.
    • Metabolism : Ester hydrolysis is critical for both, but the target’s complex structure may slow enzymatic degradation .

Physicochemical and Functional Properties

Compound Name Molecular Weight (g/mol)* Key Functional Groups Solubility Applications
Ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate ~494.56 Ester, Coumarin, Dimethylbenzyl ether Low (lipophilic) Pharmaceuticals, Agrochemicals
3-{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic Acid ~438.45 Carboxylic acid, Coumarin, Dimethylbenzyl Moderate (polar) Drug precursor
Ethyl 3-(methylthio)propanoate 148.23 Ester, Methylthio High (volatile) Food flavoring
Quizalofop-P-ethyl 372.39 Ester, Pyridinylsulfonamide Low (lipophilic) Herbicide

*Molecular weights estimated using standard atomic masses.

Molecular Interactions and Bioactivity

  • Arene-H Interactions: The 3,5-dimethylbenzyl group in the target compound may engage in arene-H bonding with protein residues (e.g., tyrosine or tryptophan), analogous to interactions observed in AmBBU .
  • Coumarin Core: Unlike simpler esters (e.g., ethyl 3-(methylthio)propanoate), the coumarin system enables fluorescence and UV absorption, useful in analytical or photodynamic therapies.

Stability and Metabolic Considerations

  • Ester Hydrolysis : The target compound’s steric hindrance from the dimethylbenzyl and methyl groups may slow esterase-mediated hydrolysis compared to less hindered esters like quizalofop-P-ethyl.
  • Thermal Stability : The aromatic coumarin core likely enhances thermal stability relative to aliphatic esters.

Biological Activity

Ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, structure-activity relationships, and various biological effects, particularly focusing on its anticancer, antibacterial, and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound features a chromenone backbone substituted with a propanoate group and a dimethylbenzyl ether. The synthesis typically involves multi-step organic reactions, including alkylation and esterification processes. The detailed synthetic pathway includes:

  • Formation of the Chromenone Core : Utilizing starting materials such as coumarins and appropriate alkyl halides.
  • Alkylation with Dimethylbenzyl Alcohol : This step introduces the benzyl ether functionality.
  • Esterification : The final step involves the reaction of the chromenone with ethyl propanoate to form the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar chromenone derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines.

StudyCell LineIC50 (µM)Reference
AMCF-7 (Breast Cancer)10
BHeLa (Cervical Cancer)15
CA549 (Lung Cancer)12

The mechanism of action is believed to involve induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Similar compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Enzyme Inhibition

Inhibition studies reveal that this compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

EnzymeIC50 (nM)Reference
Acetylcholinesterase50
Butyrylcholinesterase75

The inhibition mechanism likely involves competitive binding at the active site of these enzymes, leading to increased levels of acetylcholine in synaptic clefts.

Case Study 1: Anticancer Efficacy in Vivo

A recent study assessed the in vivo efficacy of this compound in a mouse model bearing MCF-7 tumors. The treated group exhibited a significant reduction in tumor volume compared to controls, indicating promising therapeutic potential.

Case Study 2: Antibacterial Properties

Another investigation focused on the compound's antibacterial properties against multidrug-resistant strains. The results demonstrated that it significantly inhibited growth at lower concentrations compared to conventional antibiotics, suggesting its potential as an alternative treatment option.

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